Intestinal Maltase (α-Glucosidase) Inhibition: 7.1-Fold Weaker Potency than Chebulinic Acid Defines Distinct Anti-Diabetic Research Applications
In a head-to-head bioassay-guided fractionation study of T. chebula fruits, chebulanin exhibited mammalian intestinal maltase inhibitory activity with an IC₅₀ of 690 μM. This potency was 7.1-fold weaker than chebulinic acid (IC₅₀ = 36 μM) and 7.1-fold weaker than chebulagic acid (IC₅₀ = 97 μM) in the same assay system [1]. The study also established that the known α-glucosidase inhibitor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) had an IC₅₀ of 140 μM, indicating that chebulanin is approximately 5-fold less potent than this benchmark compound. The substantial potency differences among structurally related ellagitannins suggest that the positioning of chebuloyl and galloyl groups critically modulates enzyme inhibitory activity [1]. This quantitative disparity precludes the interchangeability of chebulanin with its more potent analogs in anti-diabetic screening programs.
| Evidence Dimension | Rat intestinal maltase (α-glucosidase) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 690 μM |
| Comparator Or Baseline | Chebulinic acid: IC₅₀ = 36 μM; Chebulagic acid: IC₅₀ = 97 μM; PGG: IC₅₀ = 140 μM |
| Quantified Difference | Chebulanin is 19.2-fold less potent than chebulinic acid; 7.1-fold less potent than chebulagic acid; 4.9-fold less potent than PGG |
| Conditions | Rat intestinal maltase assay; aqueous methanolic extract followed by bioassay-guided isolation; kinetic analysis established noncompetitive inhibition for the comparator compounds |
Why This Matters
Researchers investigating α-glucosidase inhibition for type 2 diabetes applications should select chebulinic acid or chebulagic acid for higher-potency studies; chebulanin is appropriate only as a low-potency reference compound or for SAR investigations where reduced activity is desirable as a negative control.
- [1] Gao H, Huang YN, et al. Inhibitory effect on α-glucosidase by the fruits of Terminalia chebula Retz. Food Chem. 2007;105(2):628-634. View Source
